molecular formula C22H21N3O B2935890 N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1025220-28-3

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2935890
CAS No.: 1025220-28-3
M. Wt: 343.43
InChI Key: ICICCNLECZQTRT-UHFFFAOYSA-N
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Description

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the cinnoline family, which consists of heterocyclic aromatic organic compounds. The presence of multiple functional groups, including methoxy, methyl, phenyl, and imine groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the cinnoline ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In the field of chemistry, N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: The compound's biological activity suggests potential use in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for further study in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • Cinnoline: The parent compound of the cinnoline family, lacking the methoxy and phenyl groups.

  • Phenylcinnoline: A related compound with a phenyl group attached to the cinnoline ring.

  • Methoxycinnoline: A compound with a methoxy group attached to the cinnoline ring.

Uniqueness: N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine stands out due to its combination of methoxy, methyl, and phenyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-12-21-19(22(13-15)25-26-2)14-20(23-24-21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICICCNLECZQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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